

# Xestoaminol C: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Xestoaminol C

Cat. No.: B1257037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Xestoaminol C**, a fascinating amino alcohol first isolated from a marine sponge of the genus *Xestospongia*, represents a class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of **Xestoaminol C** and its stereoisomer, 3-epi-**Xestoaminol C**. It details their chemical properties, biological activities, and the experimental methodologies employed in their isolation and characterization. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development, offering insights into the scientific journey from a marine organism to a promising bioactive compound.

## Discovery and History

The story of **Xestoaminol C** begins in the Fiji archipelago with the investigation of marine sponges for novel bioactive compounds.

- Initial Discovery: In 1990, C. Jiménez and P. Crews first reported the isolation of Xestoaminols A, B, and C from a Fijian specimen of a *Xestospongia* species.<sup>[1][2][3]</sup> This research was initially driven by a search for new anthelmintic agents.<sup>[1][4]</sup> Among the isolated compounds, Xestoaminol A demonstrated a broad spectrum of biological activity, including effects against parasites, microbes, and notably, reverse transcriptase inhibition.<sup>[1][2][4]</sup>

- A Stereoisomer from an Unexpected Source: For years, 1-deoxysphingoids like **Xestoaminol C** were thought to be exclusive to marine invertebrates such as sponges and ascidians.<sup>[5]</sup> This perception changed with the discovery of 3-epi-**Xestoaminol C**, a stereoisomer of **Xestoaminol C**, isolated from the New Zealand brown alga *Xiphophora chondrophylla*.<sup>[5][6][7][8]</sup> This finding was significant as it was the first instance of a 1-deoxysphingoid being isolated from a marine alga, suggesting a potential dietary origin or a more widespread distribution of these compounds in the marine ecosystem.<sup>[5]</sup>
- Elucidation of Absolute Configuration: The precise three-dimensional structure of (+)-**Xestoaminol C** was definitively established through chemical synthesis. Its absolute configuration was determined to be (2S, 3R)-2-amino-3-tetradecanol.<sup>[4][9][10]</sup>

## Chemical Properties

**Xestoaminol C** and its 3-epi isomer are long-chain amino alcohols. Their fundamental chemical characteristics are summarized below.

- Chemical Structure: The IUPAC name for **Xestoaminol C** is (2S,3R)-2-aminotetradecan-3-ol.<sup>[11]</sup> Its stereoisomer, 3-epi-**Xestoaminol C**, shares the same planar structure but differs in the stereochemistry at one of the chiral centers.<sup>[5][8]</sup>
- Molecular Formula: The molecular formula for these compounds is C<sub>14</sub>H<sub>31</sub>NO.<sup>[5]</sup>

Table 1: Physicochemical Properties of **Xestoaminol C**

| Property          | Value                              | Source               |
|-------------------|------------------------------------|----------------------|
| Molecular Formula | C <sub>14</sub> H <sub>31</sub> NO | <a href="#">[5]</a>  |
| Molecular Weight  | 229.40 g/mol                       | <a href="#">[11]</a> |
| IUPAC Name        | (2S,3R)-2-aminotetradecan-3-ol     | <a href="#">[11]</a> |

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for 3-epi-**Xestoaminol C** in CD<sub>3</sub>OD

| Position | $^{13}\text{C}$ ( $\delta$ c) | $^1\text{H}$ ( $\delta$ c, mult., J in Hz) |
|----------|-------------------------------|--------------------------------------------|
| 1        | 16.1                          | 1.27, d, 6.8                               |
| 2        | 53.5                          | 3.09, m                                    |
| 3        | 73.2                          | 3.44, m                                    |
| 4        | 34.7                          | 1.40, m; 1.56, m                           |
| 5        | 26.4                          | 1.39, m; 1.54, m                           |
| 6-11     | 30.8-30.5                     | 1.32, br s                                 |
| 12       | 33.1                          | 1.29, m                                    |
| 13       | 23.8                          | 1.31, m                                    |
| 14       | 14.5                          | 0.91, t, 7.0                               |

Data sourced from Dasyam et al., 2014.[5]

## Biological Activities and Therapeutic Potential

**Xestoaminol C** and its analogues have demonstrated a range of biological activities, highlighting their potential as leads for drug development.

- **Antimicrobial and Antiparasitic Activity:** The initial discovery of the xestoaminols was linked to their anthelmintic properties.[1] Xestoaminol A, a close analogue, was shown to be active against various microbes and parasites.[1][2]
- **Antitubercular Activity:** 3-epi-**Xestoaminol C** has been evaluated for its activity against *Mycobacterium tuberculosis* H37Ra, the causative agent of tuberculosis.[5][8]
- **Antitumor Activity:** Perhaps the most significant finding is the cytotoxic activity of 3-epi-**Xestoaminol C** against human cancer cell lines. It has shown notable activity against HL-60 (human promyelocytic leukemia) and HEK (human embryonic kidney) cells.[5] The antitumor potential of this compound is considered to be more prominent than its antitubercular effects. [5][8]

- Reverse Transcriptase Inhibition: Xestoaminol A was identified as an inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[1][4]

Table 3: In Vitro Biological Activity of 3-epi-**Xestoaminol C**

| Assay          | Cell Line/Organism                  | IC <sub>50</sub> (μM) |
|----------------|-------------------------------------|-----------------------|
| Antitubercular | Mycobacterium tuberculosis<br>H37Ra | 19.4                  |
| Cytotoxicity   | HL-60                               | 8.8                   |
| Cytotoxicity   | HEK                                 | 18.0                  |

Data sourced from Dasyam et al., 2014.[5][6]

## Experimental Protocols

This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of **Xestoaminol C** and its derivatives.

## Bioassay-Guided Isolation of 3-epi-Xestoaminol C

The isolation of 3-epi-**Xestoaminol C** from the brown alga *Xiphophora chondrophylla* is a classic example of bioassay-guided fractionation.

- Extraction: The dried algal material is extracted with methanol (MeOH). The crude MeOH extract is then subjected to further fractionation.
- Initial Fractionation (Reversed-Phase Chromatography): The crude extract is fractionated using reversed-phase chromatography on a polystyrene-divinylbenzene copolymer resin. Elution is typically performed with a stepwise gradient of decreasingly polar solvents (e.g., from water to methanol/dichloromethane). The antitubercular activity of each fraction is monitored to identify the active fractions.
- Purification (Normal-Phase Chromatography): The active fraction from the reversed-phase chromatography is further purified by repetitive normal-phase chromatography using a diol-functionalized silica gel column. A solvent system of hexanes and ethyl acetate (EtOAc),

followed by ethyl acetate and methanol, is used for elution. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the pure compound are combined.[5][6]

## Structure Elucidation

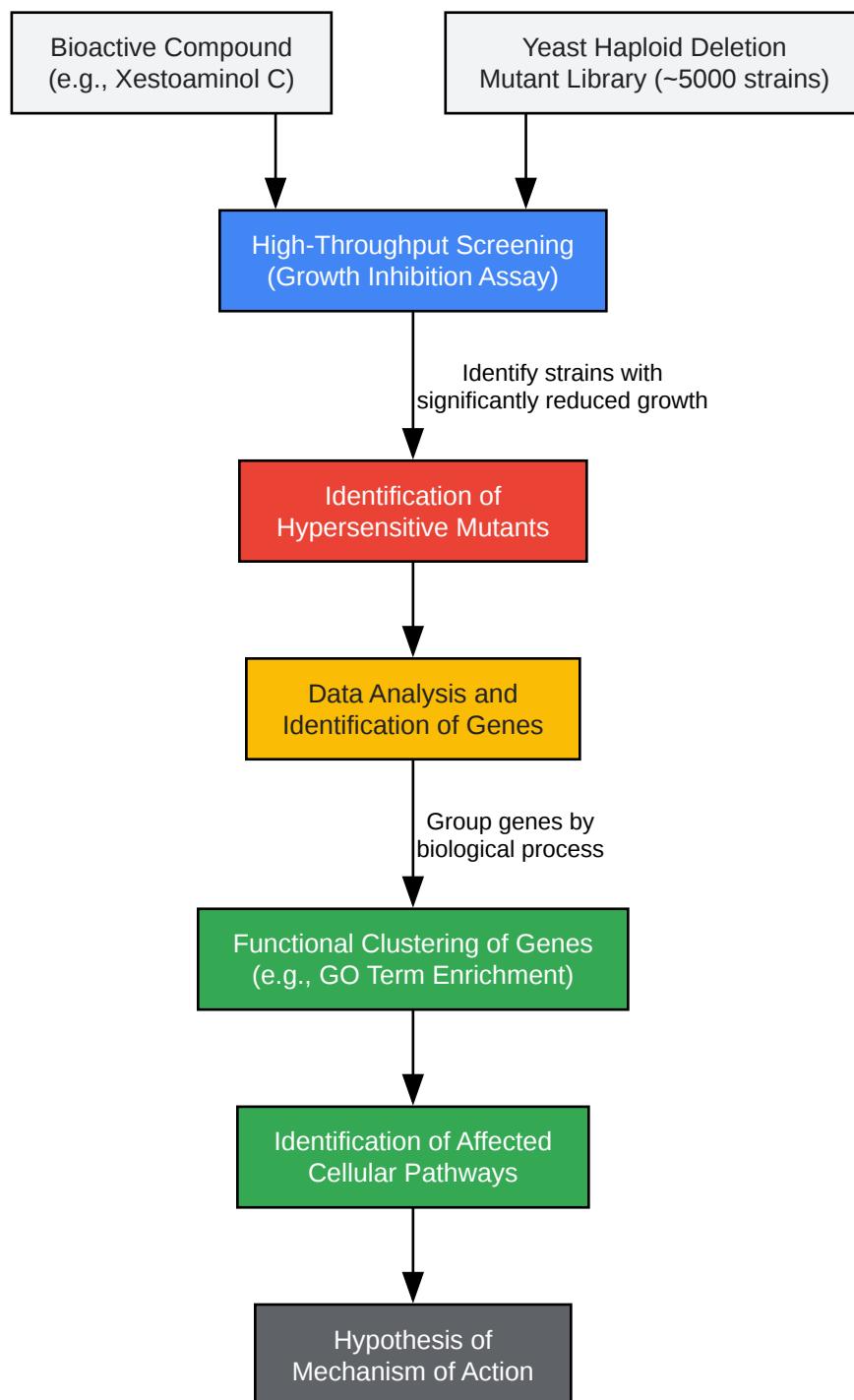
The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the planar structure and assign the proton and carbon signals. These include:
  - $^1\text{H}$  NMR: To identify proton environments.
  - $^{13}\text{C}$  NMR: To identify carbon environments.
  - HSQC (Heteronuclear Single Quantum Coherence): To determine direct C-H correlations.
  - COSY (Correlation Spectroscopy): To identify H-H correlations and establish spin systems.
  - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range C-H correlations and connect substructures.
  - 1D-TOCSY (Total Correlation Spectroscopy): To confirm the connectivity of the long alkyl chain.[5]
- Determination of Relative and Absolute Stereochemistry:
  - Oxazolidinone Formation: To determine the relative stereochemistry of the 2-amino-3-ol moiety, the compound is reacted with a reagent like phosgene or a phosgene equivalent to form a cyclic oxazolidinone derivative. The coupling constants and NOE (Nuclear Overhauser Effect) correlations of the protons in this rigid ring system in the  $^1\text{H}$  NMR spectrum allow for the assignment of the relative configuration.[5][8]

- Synthesis of Derivatives: The absolute configuration is often confirmed by synthesizing a derivative (e.g., the N,O-diacetyl derivative) from a starting material with a known absolute configuration, such as an amino acid.<sup>[4][10]</sup> Comparison of the optical rotation and spectroscopic data of the synthesized derivative with that of the derivative of the natural product confirms the absolute stereochemistry.

## Representative Biological Assays

- Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):
  - *Mycobacterium tuberculosis* H37Ra is cultured in an appropriate broth medium.
  - The compound is serially diluted in a 96-well microplate.
  - A standardized inoculum of the bacteria is added to each well.
  - The plates are incubated for several days at 37°C.
  - A resazurin-based indicator solution (Alamar Blue) is added to each well.
  - After further incubation, the color change (from blue to pink) is measured spectrophotometrically or fluorometrically to determine cell viability.
  - The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration ( $IC_{50}$ ) is calculated.
- Cytotoxicity Assay (MTT or MTS Assay):
  - Human cancer cell lines (e.g., HL-60, HEK) are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are treated with serial dilutions of the compound and incubated for a specified period (e.g., 48-72 hours).
  - A tetrazolium salt solution (MTT or MTS) is added to each well.
  - Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.


- The absorbance of the formazan is measured using a microplate reader.
- The IC<sub>50</sub> value is determined by plotting cell viability against the compound concentration.
- HIV-1 Reverse Transcriptase Inhibition Assay (Non-radioactive ELISA-based):
  - Recombinant HIV-1 reverse transcriptase is incubated with a template-primer (e.g., poly(A)•oligo(dT)) and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., with digoxigenin or biotin), in the presence of various concentrations of the test compound.
  - The reaction mixture is incubated to allow for DNA synthesis.
  - The newly synthesized labeled DNA is captured on a streptavidin-coated microplate.
  - The captured DNA is detected using an antibody conjugate (e.g., anti-digoxigenin-HRP) followed by the addition of a chromogenic substrate.
  - The absorbance is measured, and the IC<sub>50</sub> value is calculated.[\[12\]](#)

## Mechanism of Action Studies and Signaling Pathways

Understanding the mechanism of action is crucial for the development of a new drug candidate. For 3-epi-**Xestoaminol C**, preliminary studies have utilized yeast chemical genomics to probe its cellular targets.

- Yeast Chemical Genomics: This powerful technique uses the budding yeast, *Saccharomyces cerevisiae*, as a model organism to identify the cellular pathways affected by a bioactive compound.[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[13\]](#) A genome-wide collection of yeast deletion mutants, where each strain is missing a single non-essential gene, is screened for hypersensitivity to the compound.[\[1\]](#)[\[13\]](#) Genes whose deletion leads to increased sensitivity are likely to function in pathways that are either targeted by the compound or help the cell to buffer against its toxic effects.[\[1\]](#) By analyzing the functions of the genes identified in the screen, it is possible to formulate a hypothesis about the compound's mechanism of action.

Below is a diagram illustrating the workflow for determining the mechanism of action of a bioactive compound like **Xestoaminol C** using a yeast chemical genomics approach.



[Click to download full resolution via product page](#)

Caption: Workflow for Yeast Chemical Genomics.

While the specific pathways affected by 3-epi-**Xestoaminol C** have been described as "multiple pathways of interest", this methodology has been successfully used to identify the targets of other marine natural products. For instance, a similar approach revealed that dihydromotuporamine C targets sphingolipid biosynthesis.[\[2\]](#)[\[13\]](#) Given the structural similarity of **Xestoaminol C** to sphingoid bases, it is plausible that it may also interfere with lipid metabolism or signaling pathways.

## Future Directions

**Xestoaminol C** and its analogues represent a promising area for future research and development. Key areas to be explored include:

- Total Synthesis and Analogue Development: The development of an efficient total synthesis route would not only provide a sustainable supply of **Xestoaminol C** but also enable the creation of a library of analogues for structure-activity relationship (SAR) studies. This could lead to the identification of compounds with improved potency and selectivity.
- In-depth Mechanism of Action Studies: Further investigation into the specific cellular targets and signaling pathways modulated by **Xestoaminol C** is warranted. This could involve proteomics, transcriptomics, and targeted biochemical assays to validate the hypotheses generated from the yeast chemical genomics screen.
- In Vivo Efficacy and Preclinical Development: Promising analogues should be evaluated in animal models of cancer and infectious diseases to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

## Conclusion

From its initial discovery in a Fijian marine sponge to the surprising finding of its stereoisomer in a New Zealand alga, **Xestoaminol C** has had a rich scientific history. Its diverse biological activities, particularly its antitumor potential, make it a compelling natural product for further investigation. The application of modern techniques like yeast chemical genomics offers a powerful approach to unraveling its mechanism of action. This technical guide has summarized the key findings to date and provided a framework of the experimental protocols involved, with the aim of facilitating future research into this intriguing marine-derived compound and accelerating its journey towards potential clinical applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. brennerlab.net [brennerlab.net]
- 2. Chemical genomics in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel marine sponge amino acids, 10. Xestoaminols from Xestospongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical genetic and chemogenomic analysis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Yeast genome-wide drug-induced haploinsufficiency screen to determine drug mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Xestoaminol C: A Technical Guide to its Discovery, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1257037#discovery-and-history-of-xestoaminol-c-from-marine-sponges>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)